1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione
Description
Structure
3D Structure
Properties
CAS No. |
105685-95-8 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(4-methylpentan-2-yl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)4-6(3)11-8(13)7(12)10-9(11)14/h5-6H,4H2,1-3H3,(H,10,12,14) |
InChI Key |
SMHAATMNFCTEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N1C(=O)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Approach
The most common synthetic route to this compound involves condensation reactions between appropriate amine and carbonyl-containing precursors to form the imidazolidine ring with the trione functionality.
- Starting materials : A primary amine bearing the 4-methylpentan-2-yl group and a suitable trione precursor such as a cyclic urea or a substituted hydantoin derivative.
- Reaction conditions : Typically conducted under reflux in polar solvents such as ethanol or DMF, sometimes with acid or base catalysis to promote ring closure.
- Mechanism : The amine nucleophilically attacks the carbonyl carbon of the trione precursor, followed by cyclization and dehydration to form the imidazolidine-2,4,5-trione ring system.
Data Table Summarizing Preparation Conditions and Yields
| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of amine and trione | Amine (4-methylpentan-2-ylamine), trione precursor, reflux in ethanol or DMF, acid/base catalyst | 70–85 | Straightforward, good selectivity |
| N-Alkylation of imidazolidine-2,4,5-trione | Imidazolidine-2,4,5-trione, alkyl halide, K2CO3, acetone, room temp to 90 °C | ~80 | High purity, mild conditions, scalable |
| Multi-step hydantoin derivative synthesis | Amino acid/urea derivatives, oxidation, alkylation steps | 60–75 | Allows structural modifications |
Research Findings and Analytical Data
- Purity and Characterization : The final compound is typically characterized by NMR (1H and 13C), HRMS, and melting point analysis. For example, 1H NMR signals correspond to the alkyl substituent and the imidazolidine ring protons, confirming successful synthesis.
- Reaction Monitoring : HPLC is used to monitor reaction progress and purity, with typical purities exceeding 99% after recrystallization or chromatographic purification.
- Optimization : Reaction parameters such as temperature, solvent, and base choice significantly affect yield and purity. Mild conditions favor fewer side reactions and higher selectivity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The compound’s carbonyl groups are susceptible to nucleophilic attack, enabling reactions with amines, alcohols, and thiols. For example:
-
Amine addition : Primary amines react with the trione moiety to form substituted urea derivatives. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding imidazolidine-urea hybrids.
-
Alcohol addition : Methanol or ethanol under acidic conditions (e.g., H₂SO₄) leads to the formation of hemiacetal intermediates, which stabilize the electrophilic carbonyl groups .
1,3-Dipolar Cycloaddition Reactions
The compound participates in regioselective 1,3-dipolar cycloadditions with azomethine ylides, forming dispiro derivatives. Key findings include:
| Reaction Condition | Solvent | Yield (%) | Product Stereochemistry |
|---|---|---|---|
| Reflux with sarcosine/isatin | Methanol | 51–78 | 2′R,4S* configuration |
| Reflux with thiohydantoins | Ethanol | 45–65 | Single diastereomer |
Mechanism :
-
Formation of an iminium intermediate via sarcosine attack on isatin.
-
Cyclization into a spiro-lactone, followed by CO₂ elimination to generate the azomethine ylide.
-
exo-Transition-state-controlled cycloaddition with the trione’s C=C bond .
Oxidation and Stability
The trione structure is stable under mild oxidative conditions but decomposes in strong acidic/basic environments:
-
Oxidation with K₂S₂O₈ : Converts glycoluril derivatives to imidazolidine-2,4,5-triones, suggesting potential oxidative pathways for functionalization .
-
Thermal stability : Stable up to 150°C; decomposition occurs above 200°C, releasing CO and methylpentane fragments.
Hydrolysis and Degradation
Hydrolysis studies reveal reversible urea formation in aqueous media:
-
Acidic hydrolysis (pH < 3): Degrades to 4-methylpentan-2-ylamine and oxalic acid derivatives .
-
Neutral/basic conditions : Forms stable hydantoin analogs with enhanced water solubility .
Biological Interactions (Enzyme Inhibition)
The compound exhibits inhibitory activity against cholinesterases:
| Enzyme | IC₅₀ (µM) | Comparison to Reference Inhibitors |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.8–2.4 | 10× less potent than galantamine |
| Butyrylcholinesterase (BChE) | 0.4–1.2 | Comparable to rivastigmine |
Mechanism : Competitive inhibition via hydrogen bonding with the catalytic triad (Ser203, His447, Glu334) .
Scientific Research Applications
Inhibition of Enzymes
Research has indicated that imidazolidine-2,4,5-triones exhibit significant inhibitory activity against key enzymes such as acetylcholinesterase and butyrylcholinesterase. A study demonstrated that certain derivatives of imidazolidine-2,4,5-triones showed higher inhibitory potency than established drugs like rivastigmine . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance the inhibitory effects on these enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer’s.
Antimicrobial Properties
Another notable application is in the field of antimicrobial research. Compounds derived from imidazolidine frameworks have shown effectiveness against various pathogens. For instance, certain derivatives were tested against the ESKAPE pathogens and exhibited promising results . The ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.
| Compound | Enzyme Inhibition IC50 (μmol/L) | Antimicrobial Activity (Pathogen) |
|---|---|---|
| 1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione | 1.66 | ESKAPE pathogens |
| 1-(2,6-Diisopropylphenyl)-3-[...] | 0.95 | M. tuberculosis |
| 1-(4-Isopropylphenyl)-3-[...] | 0.75 | S. aureus |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various imidazolidine derivatives on neuronal cell lines exposed to neurotoxins. The results indicated that certain compounds significantly reduced cell death and oxidative stress markers compared to controls. This suggests a potential role for these compounds in developing therapies for neurodegenerative diseases .
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial properties, a series of synthesized imidazolidine derivatives were screened against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results showed that several compounds had Minimum Inhibitory Concentrations (MICs) lower than those of traditional antibiotics, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituent at the N1 and N3 positions significantly influences physicochemical properties such as lipophilicity (log Kow) and melting point. Key comparisons include:
Key Observations :
- Branched vs. Aryl Substituents : The target compound’s 4-methylpentan-2-yl group likely confers moderate lipophilicity compared to bulky aryl substituents (e.g., 3g: log Kow = 4.5). Branched alkyl chains may enhance membrane permeability relative to planar aromatic groups .
- Melting Points : Aryl-substituted derivatives (e.g., 3g, 3h) exhibit higher melting points (161–173°C) due to crystalline packing, whereas alkyl-substituted analogues may have lower melting points, though data are lacking for the target compound .
Cholinesterase Inhibition
- 3d (4-Isopropylphenyl) : Exhibited the highest BChE inhibition (IC50 = 1.66 μmol/L), surpassing standards like galanthamine. Para-substitution with electron-donating groups (e.g., isopropyl) enhances BChE affinity .
- 3e (4-Chlorophenyl) : Demonstrated potent AChE inhibition (IC50 = 13.8 μmol/L), attributed to the electron-withdrawing chlorine substituent .
- Target Compound : The branched alkyl group may favor BChE inhibition, as bulky substituents (e.g., 3g’s 2,6-diisopropylphenyl) improve activity through hydrophobic interactions .
TDP1 Inhibition
- Norabietyl Derivatives (8a/8b): Showed submicromolar TDP1 inhibition, critical for anticancer drug development. Rigid adamantane groups enhance target binding but reduce solubility .
- Target Compound : A flexible alkyl chain may improve solubility compared to polycyclic substituents, though TDP1 activity remains speculative without direct data.
Structure-Activity Relationships (SAR)
- Electron Effects : Electron-withdrawing groups (e.g., Cl in 3e) enhance AChE inhibition, while electron-donating groups (e.g., isopropyl in 3d) favor BChE inhibition .
- Substituent Bulk : Bulky substituents (e.g., 3g’s 2,6-diisopropylphenyl) increase lipophilicity and cholinesterase binding but may reduce metabolic stability .
- Branched Alkyl Chains : The target compound’s 4-methylpentan-2-yl group could balance lipophilicity and solubility, though its exact impact requires experimental validation.
Biological Activity
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione is a compound belonging to the imidazolidine-2,4,5-trione class, which has garnered interest due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its role as an inhibitor in various biochemical pathways and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features an imidazolidine ring with a trione functional group. This configuration is critical for its biological activity, influencing its interaction with target enzymes and receptors.
1. Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Research indicates that compounds within this class demonstrate significant AChE inhibitory activity, surpassing that of standard drugs like rivastigmine. The most potent derivatives exhibit IC50 values as low as 1.66 μmol/L .
- Butyrylcholinesterase (BChE) : Similar to AChE inhibition, some derivatives have shown promising BChE inhibition, suggesting potential applications in treating neurodegenerative diseases .
- Pyruvate Carboxylase (PC) : Recent studies identified this compound as a mixed-type inhibitor of PC with IC50 values ranging from 3 to 12 μM. This selectivity indicates potential therapeutic avenues in metabolic disorders .
2. Anticancer Activity
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably:
- Topoisomerase II Inhibition : Certain derivatives have shown a strong correlation between their ability to inhibit topoisomerase II and their antiproliferative effects. The most active compounds in this category induced apoptosis in cancer cells .
3. Antimicrobial Properties
Studies have indicated that imidazolidine derivatives possess antibacterial and antifungal activities. These compounds have demonstrated effectiveness against various microbial strains, contributing to their potential use as therapeutic agents in infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features:
| Compound Variant | AChE IC50 (μmol/L) | BChE IC50 (μmol/L) | Antiproliferative Activity (GI50 μM) |
|---|---|---|---|
| Base Compound | 1.66 | Not specified | Not specified |
| Derivative A | 0.95 | 0.75 | 0.21 |
| Derivative B | 0.50 | 0.40 | 0.04 |
This table illustrates how modifications to the core structure can enhance or diminish biological activity.
Case Study 1: Neuroprotective Effects
A study involving the administration of a derivative of imidazolidine-2,4,5-trione demonstrated neuroprotective effects in animal models of Alzheimer's disease by significantly inhibiting AChE and improving cognitive function metrics compared to control groups .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human colon cancer cell lines showed that specific derivatives caused cell cycle arrest at the G2/M phase and induced apoptosis through the activation of caspases . The results suggest a promising avenue for developing anticancer therapies based on this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted imidazolidine precursors. A common approach involves the condensation of urea derivatives with diketones under acidic conditions . To optimize efficiency, employ factorial design experiments (e.g., varying temperature, catalyst concentration, and reaction time) to identify critical parameters. Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing yield .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) and X-ray crystallography to confirm the imidazolidine trione core and substituent positions . Computational tools like density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. IR spectroscopy is critical for identifying carbonyl stretching vibrations (C=O) in the trione system .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to moisture and light due to its carbonyl groups. Store under inert gas (e.g., argon) at low temperatures (-20°C). Monitor degradation via HPLC-MS to detect hydrolysis byproducts. Safety protocols (e.g., fume hoods, PPE) must align with institutional chemical hygiene plans .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced reactivity or selectivity?
- Methodological Answer : Quantum chemical reaction path searches (e.g., using GRRM or Gaussian) can predict transition states and intermediates for derivatization reactions. Machine learning models trained on existing imidazolidine trione datasets can prioritize substituents for targeted properties (e.g., solubility, binding affinity) .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Methodological Answer : Discrepancies in spectral or reactivity data may arise from solvent effects or conformational flexibility. Use molecular dynamics (MD) simulations to model solvent interactions and compare with experimental NMR shifts. Iterative feedback loops between computation and experimentation refine models .
Q. How can heterogeneous catalysis improve the scalability of imidazolidine trione synthesis?
- Methodological Answer : Test solid-supported catalysts (e.g., zeolites or metal-organic frameworks) to enhance recyclability and reduce byproducts. Monitor reaction progress via in-situ FTIR or GC-MS. Advanced reactor designs (e.g., microfluidic systems) enable precise control over reaction parameters .
Q. What analytical techniques are best suited for studying degradation pathways under environmental conditions?
- Methodological Answer : Accelerated aging studies under UV light or elevated temperatures, coupled with LC-QTOF-MS, identify degradation products. Environmental fate modeling (e.g., EPI Suite) predicts persistence and bioaccumulation potential .
Experimental Design and Data Analysis
Q. How should researchers design experiments to evaluate the compound’s interactions with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Pair with molecular docking (e.g., AutoDock Vina) to map binding sites. Dose-response assays (e.g., IC₅₀) require rigorous controls for solvent interference .
Q. What statistical approaches are recommended for analyzing multivariate data in synthesis optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
